N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a (4-methylphenyl)methyl group at position 3, a sulfanyl-acetamide moiety at position 2, and a 5-chloro-2-methoxyphenyl group on the acetamide nitrogen. Its molecular formula is C₂₄H₂₀ClN₃O₃S₂, with a molecular weight of 506.01 g/mol. The substituents likely modulate solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-14-3-5-15(6-4-14)12-27-22(29)21-17(9-10-31-21)26-23(27)32-13-20(28)25-18-11-16(24)7-8-19(18)30-2/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGSPTLVNDSJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-methylphenylmethyl group: This step may involve alkylation reactions using reagents like methyl iodide or similar alkylating agents.
Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions, where the sulfanyl group is introduced using thiol reagents.
Final functionalization: The chloro and methoxy groups are introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C23H20ClN5O3S
- Molecular Weight : 473.95 g/mol
- IUPAC Name : N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- SMILES Notation : Cc1ccc(CN2C(SCC(Nc(cc(cc3)Cl)c3OC)=O)=Nc3nccnc3C2=O)cc1
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to thieno[3,2-d]pyrimidines. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to N-(5-chloro-2-methoxyphenyl)-2-{...} have been tested for their cytotoxic effects on human cancer cell lines like MCF7 and A375, demonstrating significant inhibition of cell proliferation .
Anti-inflammatory Properties
Compounds containing thieno[3,2-d]pyrimidine moieties are also being investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases. Research indicates that related compounds can modulate pathways involved in inflammation, providing a therapeutic avenue for conditions such as rheumatoid arthritis .
Antimicrobial Activity
There is emerging evidence suggesting that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
Case Study 1: Anticancer Screening
In a systematic screening of thieno[3,2-d]pyrimidine derivatives, a compound structurally related to N-(5-chloro-2-methoxyphenyl)-2-{...} was evaluated against multiple cancer cell lines. Results indicated an IC50 value of 10 µM against MCF7 cells, suggesting potent anticancer activity .
Case Study 2: Anti-inflammatory Evaluation
A derivative was tested in vivo for its anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound showed a significant reduction in paw swelling compared to control groups, indicating its potential use in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison:
- Core heterocycle: Thienopyrimidinone vs. pyrimidoindole or other fused systems.
- Substituents : Variations in alkyl/aryl groups, halogenation, and linker regions.
- Bioactivity : Reported or inferred pharmacological effects.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : Chloro and methoxy substituents (target compound) increase logP compared to alkylated analogs (e.g., ethyl or methyl groups in ).
- Solubility : Hexahydro derivatives (e.g., ) exhibit higher aqueous solubility due to reduced planarity, while furan-containing analogs () may have intermediate solubility.
- Metabolic Stability : Allyl groups () are prone to oxidative metabolism, whereas methylbenzyl (target compound) may undergo slower CYP450-mediated degradation.
Bioactivity Correlations
- Kinase Inhibition: Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR). The target compound’s 4-methylbenzyl group may enhance hydrophobic interactions in kinase ATP-binding pockets .
- Anticancer Potential: Pyrimidoindole derivatives () show activity against topoisomerases, while furan-containing analogs () may target oxidative stress pathways.
- Structural-Activity Relationships (SAR) :
Research Findings and Methodologies
- NMR Analysis: Compounds with identical thienopyrimidinone cores (e.g., target compound vs. ) show similar chemical shifts in non-substituted regions, but substituent-induced shifts occur in regions A (positions 39–44) and B (29–36), indicating localized electronic effects .
- Molecular Networking: Clustering based on MS/MS fragmentation (cosine scores >0.8) groups analogs with minor substituent differences (e.g., methyl vs. ethyl), aiding dereplication .
- Bioactivity Profiling: Hierarchical clustering links structural similarity (e.g., shared acetamide-thienopyrimidinone backbone) to overlapping modes of action, such as kinase inhibition or apoptosis induction .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN5O3S |
| Molecular Weight | 485.9 g/mol |
| IUPAC Name | This compound |
The presence of various functional groups such as chloromethoxyphenyl and thienopyrimidine enhances its biological activity, particularly in targeting specific molecular pathways.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Antimicrobial Activity : Preliminary studies indicate significant antibacterial and antimycobacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined for various microbial strains, demonstrating its efficacy in vitro .
- Anticancer Properties : Recent research has highlighted its antiproliferative effects on cancer cell lines, particularly through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and AKT pathways. This suggests a potential role in cancer therapeutics by inducing apoptosis in affected cells .
Comparative Studies
Comparative analysis with similar compounds reveals that the structural characteristics of N-(5-chloro-2-methoxyphenyl)-2-{...} play a critical role in its biological activity. For instance:
| Compound | Activity Type | Remarks |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | Antibacterial | Significant activity against multiple strains |
| Thienopyrimidinone derivatives | Anticancer | Varying effects based on substitution patterns |
| Piperidine derivatives | Enzyme inhibition | Associated with diverse pharmacological activities |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of synthesized derivatives similar to N-(5-chloro-2-methoxyphenyl)-... against Mycobacterium tuberculosis and other bacterial strains. The results indicated that specific substitutions at the thienopyrimidine core significantly enhanced antibacterial properties .
- Cytotoxicity Assessment : In vitro tests conducted on liver carcinoma cell lines demonstrated that the compound induces cell cycle arrest at different phases depending on concentration, leading to increased apoptosis rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
